2-(benzyloxy)-N-(1-phenylethyl)benzamide
Description
2-(Benzyloxy)-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the 2-position of the benzamide ring and an N-(1-phenylethyl) substituent.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(19-12-6-3-7-13-19)23-22(24)20-14-8-9-15-21(20)25-16-18-10-4-2-5-11-18/h2-15,17H,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUGYCZGJDVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are heavily influenced by substituents on the aromatic ring and the N-alkyl/aryl group. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Impact on Activity : Electron-withdrawing groups (e.g., nitro in Nitazoxanide) enhance antiparasitic activity, while hydroxyl groups (e.g., 3,4,5-trihydroxy in ) improve antioxidant capacity.
- Synthesis Yields : Yields vary significantly; for example, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is synthesized in 80% yield , whereas analogs with bulky substituents (e.g., bromonaphthalene in ) show moderate yields (~58%).
Antiproliferative and Anticancer Potential
- Sigma receptor-targeting benzamides (e.g., ) show high tumor uptake in prostate cancer models, suggesting that the N-(1-phenylethyl) group in the target compound may similarly enhance receptor affinity.
Antimicrobial and Antiparasitic Activity
- 2-Azetidinone derivatives (e.g., compound 4 in ) demonstrate potent antimicrobial activity (MIC = 6.25 μg/mL against S. aureus), attributed to chloro substituents.
- Nitazoxanide ’s thiazole ring and nitro group contribute to its broad-spectrum antiparasitic effects .
Antioxidant Activity
- Hydroxylated benzamides (e.g., ) outperform ascorbic acid in scavenging free radicals, highlighting the critical role of phenolic groups.
Physicochemical Properties and Druglikeness
- Hydrogen Bonding : The N-(1-phenylethyl) group may engage in van der Waals interactions, while the benzamide carbonyl serves as a hydrogen-bond acceptor.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(benzyloxy)-N-(1-phenylethyl)benzamide, and how are intermediates characterized?
- Methodology : A common approach involves reacting 2-(benzyloxy)benzoyl chloride with 1-phenylethylamine in dichloromethane (DCM) under inert conditions. The reaction is typically stirred at room temperature for 12–24 hours. Intermediates like the benzoyl chloride derivative are synthesized via benzylation of salicylic acid followed by chlorination with thionyl chloride.
- Characterization : Post-synthesis, intermediates and the final product are purified via column chromatography and analyzed using -NMR and -NMR. For example, -NMR of the final product shows aromatic proton signals at δ 7.2–7.8 ppm and benzyloxy group protons as a singlet near δ 5.3 ppm . HPLC (purity >95%) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) are critical for validation .
Q. What safety protocols are essential when handling this compound?
- Risk Assessment : Conduct a hazard analysis for reagents like benzyl chloride derivatives and 1-phenylethylamine. Ames testing indicates potential mutagenicity for related anomeric amides, necessitating PPE (gloves, lab coat, goggles) and fume hood use .
- Storage : Store the compound in a cool, dry environment away from light. DSC data shows decomposition upon heating, so avoid temperatures >50°C .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with proteins like kinases or GPCRs. The benzamide scaffold and benzyloxy group may bind to hydrophobic pockets. For validation, pair docking results with SPR (surface plasmon resonance) to measure binding affinity (e.g., values) .
- Case Study : A study on structurally similar isoindole derivatives demonstrated high affinity for cancer-related targets like tubulin, validated via in vitro assays (IC < 1 µM) .
Q. What reaction mechanisms enable functionalization of the benzyloxy group in this compound?
- Deamination Studies : The benzyloxy group participates in radical-mediated reactions. For example, under UV light or with AIBN initiation, homolytic cleavage generates benzyl radicals, enabling C–C bond formation. This is critical for synthesizing analogs with modified pharmacokinetic profiles .
- Advanced Application : In one protocol, the compound was used to generate 1,1-diazene intermediates, which decompose to release N and form stabilized benzylic radicals. These radicals recombine in-cage to yield deaminated products, a strategy applied in fragment-based drug discovery .
Q. How do structural modifications influence the compound’s antiproliferative activity?
- SAR Strategy : Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro, cyano) to enhance cytotoxicity. For example, 3,4-dichloro analogs showed 3-fold increased activity against MCF-7 breast cancer cells compared to the parent compound .
- Validation : Synthesize derivatives via nucleophilic acyl substitution, then test in cell viability assays (MTT or CellTiter-Glo). IC values correlate with substituent electronegativity and steric bulk .
Data Contradictions and Resolutions
Q. How to resolve discrepancies in reported mutagenicity data for benzamide derivatives?
- Analysis : While Ames II testing of compound 3 (a structural analog) showed low mutagenicity, some anomeric amides are mutagenic. Address this by conducting orthogonal assays (e.g., micronucleus test) and comparing metabolic activation pathways (e.g., S9 liver fraction use) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
